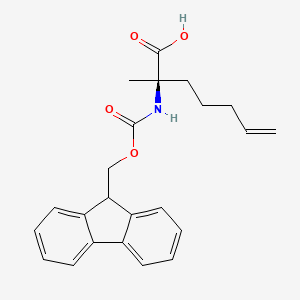

Fmoc-(R)-2-(pentenyl)Ala-OH

描述

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFPZWLOJOINV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670478 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-77-6 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288617-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: A Key Building Block for Stapled Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a non-natural amino acid derivative crucial for the synthesis of stapled peptides. This alpha-methylated amino acid, featuring a terminal pentenyl group, serves as a linchpin in the formation of all-hydrocarbon bridges within peptides through ring-closing metathesis (RCM). The resulting "staple" confers enhanced alpha-helicity, proteolytic stability, and cell permeability to the peptide, making it a valuable tool in drug discovery and chemical biology for modulating intracellular protein-protein interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid, though it is noted to have a low melting point and may present as a viscous oil at room temperature.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino-2-methyl-6-heptenoic acid | |

| Synonyms | (R)-N-Fmoc-α-4-n-pentylalanine, Fmoc-(R)-2-(4-pentenyl)alanine | |

| CAS Number | 288617-77-6 | |

| Molecular Formula | C₂₃H₂₅NO₄ | |

| Molecular Weight | 379.45 g/mol | |

| Appearance | White to off-white solid or pale yellow viscous liquid | |

| Purity | ≥97% (HPLC) | |

| Storage Conditions | -20°C, under dry conditions | |

| Solubility | Soluble in DMSO | [2] |

Synthesis of this compound

The synthesis of this compound involves two key stages: the asymmetric synthesis of the core amino acid, (R)-2-amino-2-methyl-hept-6-enoic acid, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Asymmetric Synthesis of (R)-2-amino-2-methyl-hept-6-enoic acid

The enantioselective synthesis of α,α-disubstituted amino acids like the core of this compound can be achieved through various methods. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and then alkylated with an appropriate electrophile, in this case, a 5-halopentene. Subsequent hydrolysis of the complex yields the desired (R)-amino acid.

Fmoc Protection

The final step is the protection of the amino group of (R)-2-amino-2-methyl-hept-6-enoic acid with an Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions.[2][3][4]

Experimental Protocols

General Fmoc Protection of α-Amino Acids

The following is a general protocol for the N-Fmoc protection of an amino acid, which can be adapted for (R)-2-amino-2-methyl-hept-6-enoic acid.

Materials:

-

(R)-2-amino-2-methyl-hept-6-enoic acid

-

Fmoc-Cl or Fmoc-OSu (1.2 equivalents)

-

Sodium bicarbonate or other suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

1M HCl

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in a mixture of dioxane and a 10% aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.

-

Purify the product by column chromatography on silica gel if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS) for Stapled Peptides

This compound is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The α-methylation can lead to slower coupling kinetics, which may require extended coupling times or the use of more potent coupling reagents.

General SPPS Cycle for Incorporating this compound:

-

Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling: Couple the this compound (typically 4-5 equivalents) to the deprotected N-terminus of the growing peptide chain. Use a suitable coupling reagent cocktail, such as HBTU/HOBt or HATU, in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow for an extended coupling time (e.g., 2-4 hours) and monitor for completion using a qualitative test like the Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat steps 2-5 for subsequent amino acid additions.

Ring-Closing Metathesis (RCM) on Solid Support

Once the peptide containing two pentenyl-alanine residues is synthesized, the on-resin RCM is performed.

Materials:

-

Peptide-bound resin

-

Grubbs' catalyst (1st or 2nd generation)

-

Anhydrous and degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

Procedure:

-

Swell the peptide-bound resin in the chosen solvent (DCE or DCM).

-

Prepare a solution of the Grubbs' catalyst in the same solvent.

-

Add the catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating for several hours.

-

Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.

-

After completion, wash the resin thoroughly to remove the catalyst.

-

The stapled peptide can then be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Analytical Characterization

The identity and purity of this compound and the resulting stapled peptides are confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Characteristic signals for the Fmoc group, the α-methyl group, and the pentenyl side chain would be expected.

As no direct spectral data is publicly available, it is recommended to obtain the Certificate of Analysis from the supplier, which typically includes this information.

Applications and Significance

The primary application of this compound is in the synthesis of stapled peptides. These conformationally constrained peptides have several advantages over their linear counterparts:

-

Enhanced Helical Stability: The hydrocarbon staple reinforces the α-helical secondary structure, which is often crucial for biological activity.

-

Increased Proteolytic Resistance: The constrained structure and the non-natural amino acid residues make stapled peptides less susceptible to degradation by proteases.

-

Improved Cell Permeability: The hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes.

These improved properties make stapled peptides powerful tools for targeting intracellular protein-protein interactions that are often considered "undruggable" with traditional small molecules.

Conclusion

This compound is a specialized chemical entity that plays a pivotal role in the advancement of peptide-based therapeutics. Its unique structure enables the synthesis of stapled peptides with enhanced pharmacological properties. This guide provides a foundational understanding of its chemical properties, synthesis, and application for researchers and professionals in the field of drug development and chemical biology.

References

An In-depth Technical Guide to (R)-N-Fmoc-α-4-n-pentylalanine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic pathway for the unnatural amino acid, (R)-N-Fmoc-α-4-n-pentylalanine. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development.

Chemical Structure

(R)-N-Fmoc-α-4-n-pentylalanine is a derivative of the proteinogenic amino acid phenylalanine. It is characterized by three key modifications:

-

A fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. This group is instrumental in solid-phase peptide synthesis.

-

An (R) stereochemical configuration at the alpha-carbon, which is the enantiomer of the naturally occurring L-phenylalanine (which has an (S) configuration).

-

An n-pentyl group substituting the phenyl ring at the para (4) position, rendering the side chain more hydrophobic compared to phenylalanine.

Chemical Formula: C₃₀H₃₃NO₄ Molecular Weight: 483.60 g/mol

Structure:

(Note: A full 2D structure diagram would be beneficial here but cannot be generated in this format. The description above clarifies the key structural features.)

Proposed Synthesis

A multi-step synthesis is proposed for (R)-N-Fmoc-α-4-n-pentylalanine, commencing with a commercially available protected phenylalanine derivative. The key transformation is a palladium-catalyzed cross-coupling reaction to introduce the n-pentyl side chain.

The proposed synthetic pathway is as follows:

-

Suzuki-Miyaura Coupling: Starting with (R)-N-Boc-4-iodophenylalanine, a Suzuki-Miyaura cross-coupling reaction with n-pentylboronic acid introduces the n-pentyl group at the 4-position of the phenyl ring.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the alpha-amino group under acidic conditions.

-

Fmoc Protection: The free amino group of the resulting (R)-4-n-pentylphenylalanine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for (R)-N-Fmoc-α-4-n-pentylalanine.

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of (R)-N-Boc-4-n-pentylphenylalanine via Suzuki-Miyaura Coupling

-

Materials:

-

(R)-N-Boc-4-iodophenylalanine

-

n-Pentylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve (R)-N-Boc-4-iodophenylalanine (1 equivalent) and n-pentylboronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Add potassium carbonate (3 equivalents) to the solution.

-

De-gas the mixture by bubbling argon through it for 15-20 minutes.

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-4-n-pentylphenylalanine.

-

Step 2: Deprotection of the Boc Group

-

Materials:

-

(R)-N-Boc-4-n-pentylphenylalanine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

-

Procedure:

-

Dissolve (R)-N-Boc-4-n-pentylphenylalanine (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

-

Collect the solid by filtration and dry under vacuum to yield (R)-4-n-pentylphenylalanine TFA salt.

-

Step 3: Fmoc Protection of (R)-4-n-pentylphenylalanine

-

Materials:

-

(R)-4-n-pentylphenylalanine TFA salt

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve (R)-4-n-pentylphenylalanine TFA salt (1 equivalent) in a mixture of acetone and water.

-

Add sodium bicarbonate (3 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is basic.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the acetone under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or flash column chromatography to obtain (R)-N-Fmoc-α-4-n-pentylalanine.

-

Quantitative Data Summary

The following table summarizes expected yields and purity for each step of the synthesis, based on literature precedents for similar reactions. Actual results may vary depending on experimental conditions and scale.

| Step | Reactant | Product | Expected Yield (%) | Expected Purity (%) |

| 1. Suzuki-Miyaura Coupling | (R)-N-Boc-4-iodophenylalanine | (R)-N-Boc-4-n-pentylphenylalanine | 70-90 | >95 |

| 2. Boc Deprotection | (R)-N-Boc-4-n-pentylphenylalanine | (R)-4-n-pentylphenylalanine TFA salt | >95 | >98 |

| 3. Fmoc Protection | (R)-4-n-pentylphenylalanine TFA salt | (R)-N-Fmoc-α-4-n-pentylalanine | 85-95 | >98 |

Disclaimer: The synthetic protocols and quantitative data provided are for informational purposes and are based on established chemical principles and literature precedents. These procedures should be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place. Optimization of reaction conditions may be required to achieve the desired results.

An In-depth Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: Properties, Application, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a key building block in modern peptide chemistry, particularly in the synthesis of "stapled" peptides.[1][2] These structurally constrained peptides are of significant interest in drug discovery and chemical biology due to their enhanced proteolytic stability, increased cell permeability, and ability to modulate challenging therapeutic targets such as protein-protein interactions. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its application in peptide synthesis and subsequent modification.

Core Physical and Chemical Characteristics

This compound is a white to off-white solid at room temperature, though it is noted to have a low melting point and may present as an oil upon receipt.[1][3] As an amino acid derivative, it is furnished with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, making it suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The pentenyl side chain provides the necessary functionality for ring-closing metathesis (RCM), a powerful chemical reaction used to create the hydrocarbon "staple" in peptides.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅NO₄ | [3][4] |

| Molecular Weight | 379.45 g/mol | [3][4] |

| CAS Number | 288617-77-6 | [3][4] |

| Appearance | White to off-white solid | [3] |

| Purity (Assay) | ≥97% (HPLC) | [4][5] |

| Solubility | DMSO: 100 mg/mL (263.54 mM) (requires sonication) | [3] |

| Storage Temperature | -20°C or 4°C under nitrogen | [3][4][5] |

Application in Stapled Peptide Synthesis

The primary application of this compound is in the synthesis of stapled peptides. These peptides incorporate two olefin-bearing unnatural amino acids, such as (R)-2-(pentenyl)alanine, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[1][2][6] This hydrocarbon staple reinforces the peptide's alpha-helical secondary structure, a common motif in protein-protein interactions. The stabilized helical structure can mimic the binding interface of a natural protein, enabling it to act as a potent and specific inhibitor of the targeted interaction.

Logical Workflow for Stapled Peptide Synthesis

Caption: Workflow for stapled peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support.

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU/HATU and HOBt/HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU/HATU (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. This compound is incorporated using the same procedure.

On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

-

Peptide-resin containing two pentenylalanine residues

-

1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF) (degassed)

-

Grubbs' catalyst (1st or 2nd generation)

-

Nitrogen or Argon source

Procedure:

-

Swell the peptide-resin in degassed DCE or DMF.

-

Add Grubbs' catalyst (typically 10-20 mol% per olefin) to the resin suspension under an inert atmosphere (Nitrogen or Argon).

-

Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-4 hours.[7]

-

Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Once the reaction is complete, wash the resin extensively with DCM and DMF to remove the ruthenium catalyst.

Peptide Cleavage and Deprotection

This protocol details the cleavage of the stapled peptide from the solid support and removal of side-chain protecting groups.

Materials:

-

Stapled peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the purification of the crude stapled peptide.

Materials:

-

Crude stapled peptide

-

Water (HPLC grade) with 0.1% TFA (Solvent A)

-

Acetonitrile (HPLC grade) with 0.1% TFA (Solvent B)

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Filter the sample through a 0.22 µm syringe filter.[8]

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5-95% Solvent B over 30-60 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the desired peptide peak.

-

Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide product.

Signaling Pathway Modulation by Stapled Peptides

While this compound is a synthetic building block and does not directly participate in signaling pathways, the stapled peptides derived from it are designed to do so. A primary application is the inhibition of protein-protein interactions (PPIs) that are critical for signal transduction. For example, a stapled peptide can be designed to mimic an α-helical segment of one protein that binds to its partner, thereby disrupting the formation of the functional protein complex and blocking downstream signaling.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a protein-protein interaction.

Conclusion

This compound is an indispensable tool for the synthesis of stapled peptides. Its unique chemical structure allows for the creation of conformationally constrained peptides with improved pharmacological properties. The experimental protocols provided in this guide offer a framework for the successful application of this versatile building block in peptide-based drug discovery and chemical biology research. The ability to generate potent and specific modulators of intracellular signaling pathways underscores the importance of this compound in advancing modern therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. teledyneisco.com [teledyneisco.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound ≥97% (HPLC) | 288617-77-6 [sigmaaldrich.com]

- 5. This compound = 97 HPLC 288617-77-6 [sigmaaldrich.com]

- 6. biotage.com [biotage.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: Properties and Applications

For researchers and professionals in the field of drug development and peptide chemistry, a comprehensive understanding of specialized amino acid analogues is paramount. This guide provides an in-depth look at the physicochemical properties of Fmoc-(R)-2-(pentenyl)Ala-OH, a key building block in synthetic peptide chemistry.

Core Physicochemical Data

This compound is a derivative of alanine, an amino acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentenyl side chain. These modifications are crucial for its application in solid-phase peptide synthesis. The fundamental properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 379.45 g/mol | [1][2][3] |

| Chemical Formula | C₂₃H₂₅NO₄ | [1][2][3] |

| CAS Number | 288617-77-6 | [2] |

Hypothetical Experimental Protocol: Incorporation into a Peptide Sequence

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a peptide chain.

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Kaiser Test kit

Methodology:

-

Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The swelled resin is treated with a 20% piperidine solution in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's terminal amine.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine. A Kaiser test is performed to confirm the presence of a free primary amine.

-

Amino Acid Activation: A solution of this compound, HBTU, and DIPEA in DMF is prepared. This mixture is allowed to react for 5-10 minutes to activate the carboxylic acid of the amino acid.

-

Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation.

-

Washing: The resin is washed with DMF and DCM to remove any unreacted reagents. A Kaiser test is performed to confirm the completion of the coupling reaction (absence of free primary amines).

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride solution.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Conceptual Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing an Fmoc-protected amino acid like this compound.

Caption: A workflow diagram illustrating the key stages of solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-(R)-2-(pentenyl)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-(R)-2-(pentenyl)Ala-OH, a key building block in peptide synthesis, particularly for the formation of stapled peptides. While specific quantitative data for this particular derivative is not extensively available in public literature, this document extrapolates from the known properties of Fmoc-protected amino acids and alkenyl amino acids to provide a robust framework for its use.

Core Properties of this compound

This compound is an unnatural amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for selective deprotection during peptide chain elongation. The (R)-configuration specifies the stereochemistry at the alpha-carbon, and the 2-(pentenyl) side chain provides a terminal alkene functionality, which is crucial for post-synthesis modifications such as olefin metathesis to create stapled peptides. These stapled peptides often exhibit enhanced stability, cell permeability, and target affinity.

Molecular Information:

| Property | Value |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| Appearance | Solid. May appear as an oil at room temperature due to a low melting point.[1] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during SPPS. Inadequate solubilization can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.

General Solubility of Fmoc-Amino Acids:

Fmoc-protected amino acids are characteristically hydrophobic and thus exhibit poor solubility in aqueous solutions.[2] They are, however, generally soluble in polar aprotic organic solvents commonly employed in peptide synthesis.[3][4]

Expected Solubility of this compound:

Based on its structure and the general properties of Fmoc-amino acids, the following solubility profile can be anticipated:

| Solvent | Expected Solubility | Rationale & Remarks |

| Dimethylformamide (DMF) | High | The gold standard solvent for SPPS, known to dissolve most Fmoc-amino acids at high concentrations.[3] |

| N-Methyl-2-pyrrolidone (NMP) | High | Another common SPPS solvent with excellent solvating properties for Fmoc-amino acids.[4] |

| Dimethylacetamide (DMAc) | High | A polar aprotic solvent similar to DMF and NMP, expected to readily dissolve the compound.[4] |

| Dichloromethane (DCM) | Limited | Less polar than DMF and NMP, generally not a good solvent for Fmoc-amino acids but may be used in some washing steps.[5] |

| Water | Poor | The hydrophobic nature of the Fmoc group and the pentenyl side chain leads to very low solubility in aqueous media.[2] |

| Methanol (MeOH) | Moderate | May have some solubility, but likely less than in polar aprotic solvents. |

| Acetonitrile (ACN) | Moderate | Often used in reverse-phase HPLC for peptide purification; expected to have moderate solvating power. |

| "Green" Solvents (e.g., PolarClean, TEP) | Good to High | Emerging environmentally friendly solvents have shown excellent capacity to dissolve Fmoc-amino acids.[3] |

Stability Profile

The stability of this compound is crucial for its successful storage and application in peptide synthesis. Degradation can lead to impurities in the final peptide product.

Storage and Handling:

For long-term stability, it is recommended to store this compound under inert gas (nitrogen or argon) at low temperatures.[6]

| Condition | Recommendation | Rationale |

| Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures minimize the rate of potential degradation reactions.[6] |

| Atmosphere | Store under nitrogen or argon | The pentenyl side chain, being an unsaturated hydrocarbon, could be susceptible to oxidation over time. An inert atmosphere mitigates this risk. |

| Light | Store in the dark | While not explicitly stated for this compound, many complex organic molecules can be light-sensitive. |

Chemical Stability:

The stability of the molecule is primarily dictated by the lability of the Fmoc group and the reactivity of the pentenyl side chain.

| Condition | Stability | Remarks |

| Basic Conditions (e.g., Piperidine) | Labile | The Fmoc group is designed to be cleaved by mild bases, typically a 20% solution of piperidine in DMF, to allow for the next amino acid coupling in SPPS.[7][8] |

| Acidic Conditions (e.g., TFA) | Stable | The Fmoc group is stable to the acidic conditions used for the cleavage of the completed peptide from the resin and the removal of acid-labile side-chain protecting groups.[7] |

| Oxidizing Agents | Potentially Unstable | The double bond in the pentenyl side chain is a potential site for oxidation. Contact with strong oxidizing agents should be avoided. |

| Metathesis Catalysts (e.g., Grubbs' catalyst) | Reactive | The terminal alkene of the pentenyl side chain is designed to be reactive with ring-closing metathesis catalysts to form stapled peptides.[1] |

Experimental Protocols

Given the lack of specific published data, researchers should empirically determine the solubility and stability of this compound for their specific applications.

Protocol for Determining Solubility:

-

Solvent Selection: Choose a range of solvents relevant to your intended application (e.g., DMF, NMP, DCM, ACN).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add the selected solvent to each vial in small, precise increments (e.g., 100 µL).

-

Dissolution: After each addition, vortex or sonicate the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Endpoint Determination: The point at which the solid completely dissolves marks the saturation point. The solubility can then be calculated in terms of mg/mL or molarity.

-

Temperature Control: Perform these steps at a controlled temperature, as solubility is temperature-dependent.

Protocol for Assessing Stability in Solution:

-

Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMF) at a known concentration.

-

Incubation: Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, protected from light, exposed to air).

-

Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

-

Analytical Method: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to the intact this compound. This will provide a quantitative measure of its stability under the tested conditions.

Visualizing Workflows and Relationships

DOT Script for Solubility Testing Workflow:

Caption: Workflow for determining the solubility of this compound.

DOT Script for Stability Assessment Workflow:

Caption: Workflow for assessing the stability of this compound in solution.

DOT Script for Role in Stapled Peptide Synthesis:

Caption: Role of this compound in the synthesis of stapled peptides.

References

- 1. peptide.com [peptide.com]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Fmoc Protected Amino Acids - Activotec [activotec.com]

An In-depth Technical Guide to the Storage and Handling of Fmoc-(R)-2-(pentenyl)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and protocols for the proper storage and handling of Fmoc-(R)-2-(pentenyl)Ala-OH, a key intermediate in peptide synthesis. Adherence to these guidelines is crucial for maintaining the integrity, reactivity, and safety of this compound.

Compound Information

This compound is a white to off-white solid. It is an amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is instrumental in solid-phase peptide synthesis (SPPS), preventing unintended reactions of the amino group during peptide chain elongation.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% (HPLC)[1][3][4] |

Storage and Stability

Proper storage is critical to prevent degradation and maintain the quality of this compound.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Additional Notes |

| Solid | -20°C[1][3][4][5] | Long-term | Store in a dry, well-ventilated place. |

| Solid | 4°C | Short-term | Store under nitrogen.[6] |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Store under nitrogen.[6][7] |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Store under nitrogen.[6][7] |

Fmoc-protected amino acid solutions in DMF are generally stable in the refrigerator for at least a week, but not recommended for more than two weeks.[3] The Fmoc group is stable in acidic conditions but is labile to bases.[1][4]

Handling and Safety

Standard laboratory safety protocols should be followed when handling this compound.

Table 3: Safety Information

| Hazard | Description | Precaution |

| GHS Pictogram | GHS09 (Hazardous to the aquatic environment)[1][5] | Avoid release to the environment.[1][5] |

| Signal Word | Warning[1][5] | |

| Hazard Statement | H400: Very toxic to aquatic life[1][5] | |

| Precautionary Statement | P273: Avoid release to the environment[1][5] |

Personal Protective Equipment (PPE):

-

Eye Protection: Use safety glasses or goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Respiratory Protection: Not generally required where adequate ventilation is available. If dust is generated, a dust mask may be used.

Solubility

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (263.54 mM).[6] It is important to note that ultrasonic assistance may be required for complete dissolution, and the use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[6]

Experimental Protocols

This compound is primarily used in Fmoc solid-phase peptide synthesis (SPPS). The following are general yet detailed protocols for its incorporation into a peptide chain.

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the subsequent coupling of the next amino acid.

-

Resin Preparation: Place the peptide-resin in a suitable reaction vessel.

-

Initial Deprotection: Add a solution of 20% (v/v) piperidine in dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[5]

-

Agitation: Shake the mixture at room temperature for 2-3 minutes.[5]

-

Filtration: Filter the resin to remove the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin.

-

Extended Agitation: Shake the mixture at room temperature for 5-12 minutes.[5]

-

Final Wash: Filter the resin and wash thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Detailed Protocol for Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add an activating agent. A common combination is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (e.g., 5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (e.g., 10 equivalents).[8]

-

Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Shake the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[9]

-

-

Washing:

-

Filter the resin to remove the coupling solution.

-

Wash the peptide-resin thoroughly with several portions of DMF to remove excess reagents and byproducts.

-

Logical Flow for Handling and Preparation of a Stock Solution

The following diagram outlines the logical steps for handling the solid compound and preparing a stock solution for use in experiments.

Caption: Workflow for handling and stock solution preparation.

References

- 1. chempep.com [chempep.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-(R)-2-(pentenyl)Ala-OH: A Key Building Block for Stapled Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH, also known as (R)-N-Fmoc-α-(4-pentenyl)alanine or (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, is a non-natural amino acid derivative crucial for the synthesis of stapled peptides.[1][2] Peptide stapling is a strategy employed to constrain a peptide's conformation, often into an α-helical structure, by introducing a synthetic brace.[3] This conformational rigidity can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability, making stapled peptides a promising class of therapeutics for targeting protein-protein interactions.[2][3] this compound serves as a key building block in this process, providing the terminal alkene functionality necessary for ring-closing metathesis (RCM), the chemical reaction that forms the hydrocarbon "staple".[1]

This technical guide provides a comprehensive overview of the key literature on this compound, including its synthesis, physicochemical properties, and its application in the construction of stapled peptides. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this important molecule.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical and quantitative data for this compound, compiled from various commercial and literature sources.

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₂₅NO₄ | |

| Molecular Weight | 379.45 g/mol | |

| CAS Number | 288617-77-6 | [1] |

| Appearance | Solid; may be a pale yellow viscous liquid due to a low melting point | [1] |

| Purity | ≥97% (HPLC) | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in organic solvents such as DMF and DCM | [4] |

| Application | Fmoc solid-phase peptide synthesis, specifically for preparing stapled peptides |

Experimental Protocols

Asymmetric Synthesis of (R)-2-(pentenyl)Ala-OH (Core Amino Acid)

While a specific detailed protocol for the asymmetric synthesis of the (R)-enantiomer of 2-(pentenyl)alanine was not found in the searched literature, two primary strategies are frequently cited for the synthesis of α,α-disubstituted non-natural amino acids used in peptide stapling: the Williams' oxazinone-based method and the Belokon's method using a chiral nickel (II) complex of a glycine Schiff base. The following is a representative protocol based on the principles of the Belokon method, which has been reported for the synthesis of the (S)-enantiomer.

Representative Protocol (adapted from the synthesis of the (S)-enantiomer):

-

Preparation of the Chiral Ni(II) Complex: A chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is reacted with a nickel (II) salt and glycine to form the chiral Ni(II) complex of the glycine Schiff base.

-

Asymmetric Alkylation: The chiral Ni(II) complex is deprotonated with a strong base (e.g., sodium hydride) and then reacted with an alkylating agent, in this case, a pentenyl halide (e.g., 5-bromo-1-pentene), to introduce the pentenyl side chain. This reaction proceeds with high diastereoselectivity, controlled by the chiral ligand.

-

Hydrolysis and Isolation: The resulting alkylated complex is hydrolyzed under acidic conditions to release the free amino acid, (R)-2-(pentenyl)Ala-OH. The product is then purified, typically by chromatography.

-

Fmoc Protection: The isolated (R)-2-(pentenyl)Ala-OH is then protected with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane/water to yield the final product, this compound.

Solid-Phase Synthesis of Stapled Peptides using this compound

The following is a detailed protocol for the synthesis of a hydrocarbon-stapled peptide using microwave-assisted Fmoc solid-phase peptide synthesis (SPPS) and on-resin ring-closing metathesis (RCM). This protocol is adapted from a method described for the (S)-enantiomer but is directly applicable to the (R)-enantiomer.[5]

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

1,2-Dichloroethane (DCE)

-

Grubbs' Catalyst (1st Generation)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid (5-fold excess) using a coupling solution of 0.5 M DIC and 0.5 M Oxyma Pure in DMF.[5] For the incorporation of this compound, the same coupling conditions are used. This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

-

Ring-Closing Metathesis (RCM):

-

Wash the resin-bound peptide with DCE.

-

Prepare a 10 mM solution of Grubbs' Catalyst (1st Generation) in degassed DCE.[5]

-

Add the catalyst solution to the resin and shake at room temperature for 2 hours.[6]

-

Filter and wash the resin with DCE.

-

Repeat the RCM reaction once to ensure complete cyclization.[6]

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 92.5:2.5:2.5 TFA/H₂O/TIS.[5]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, lyophilize, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by peptides containing this compound have not been extensively detailed in the literature. However, the general mechanism of action for hydrocarbon-stapled peptides is well-established. By constraining the peptide into an α-helical conformation, these molecules can mimic the structure of helical domains involved in protein-protein interactions (PPIs). This allows them to act as high-affinity inhibitors or modulators of these interactions, which are often central to cellular signaling cascades. For example, stapled peptides have been successfully designed to target PPIs in apoptosis pathways (e.g., by mimicking BH3 domains to interact with Bcl-2 family proteins) and in oncogenic signaling pathways.

The cellular uptake of stapled peptides is a key feature that enables them to access intracellular targets. While the exact mechanisms are still under investigation, it is understood that factors such as the placement of the staple, the overall hydrophobicity, and the helical content of the peptide are critical determinants for efficient cell penetration.

Below is a diagram illustrating the general workflow for the synthesis of a stapled peptide and its subsequent mechanism of action in modulating a protein-protein interaction.

Caption: Workflow for stapled peptide synthesis and its mechanism of action.

Conclusion

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [merel.si]

- 6. peptide.com [peptide.com]

Introduction to the Fmoc Protecting Group in Peptide Chemistry

References

- 1. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 6. connectsci.au [connectsci.au]

- 7. m.youtube.com [m.youtube.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. lifetein.com [lifetein.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-(R)-2-(pentenyl)Ala-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a non-natural, α,α-disubstituted amino acid analog crucial for the synthesis of stapled peptides. These conformationally constrained peptides exhibit enhanced proteolytic resistance, increased cell permeability, and improved target affinity, making them valuable tools in drug discovery and chemical biology. The pentenyl side chain of this amino acid allows for the formation of an all-hydrocarbon staple via ring-closing metathesis (RCM) with another alkenyl amino acid residue within the peptide sequence.

However, the steric hindrance at the α-carbon of this compound presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields of the desired peptide. This document provides detailed protocols and application notes to overcome these challenges and successfully incorporate this compound into peptide sequences.

Key Challenges and Strategies

The primary obstacle in utilizing this compound is its sterically hindered nature, which can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain. To address this, the following strategies are recommended:

-

Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. The use of highly efficient uronium/aminium-based activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is strongly recommended to enhance the reaction rate and coupling efficiency.

-

Double Coupling: A single coupling reaction is often insufficient to achieve a high yield. A double coupling strategy, where the coupling step is repeated with fresh reagents, is crucial for driving the reaction to completion.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered amino acids, by providing efficient and uniform heating.

Experimental Protocols

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Coupling Reagents: HATU or HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v)

-

Ring-Closing Metathesis (RCM) Catalyst: Grubbs' 1st Generation Catalyst

-

RCM Solvent: 1,2-Dichloroethane (DCE), degassed

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Analysis: Liquid chromatography-mass spectrometry (LC-MS)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Workflow for SPPS Incorporation of this compound

Application Notes: Utilizing Fmoc-(R)-2-(pentenyl)Ala-OH for the Synthesis of Hydrocarbon-Stapled Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocarbon-stapled peptides are a novel class of therapeutics that combine the target specificity of biologics with the cell-penetrating capabilities of small molecules.[1] This is achieved by introducing a synthetic brace, or "staple," that locks a peptide into its bioactive α-helical conformation.[2][3] This structural reinforcement enhances binding affinity, increases resistance to proteolytic degradation, and improves cell permeability.[4][5][6]

The all-hydrocarbon staple is typically formed via ruthenium-catalyzed ring-closing metathesis (RCM) between two unnatural, olefin-bearing amino acids incorporated into the peptide sequence.[1][7][8] Fmoc-(R)-2-(pentenyl)Ala-OH is a key α,α-disubstituted amino acid building block used for this purpose.[9] Its stereochemistry and side-chain length are critical for defining the geometry of the final stapled peptide. These peptides are particularly effective at modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable," such as those in the p53-MDM2 and Bcl-2 family signaling pathways.[3][10][11][12]

Overall Experimental Workflow

The process of generating a hydrocarbon-stapled peptide involves several key stages, from initial synthesis to final characterization and functional analysis.

Caption: High-level workflow for stapled peptide synthesis and validation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a linear peptide containing two olefin-bearing unnatural amino acids using standard Fmoc chemistry.

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Amino Acid Coupling:

-

For standard amino acids, use a 5-fold molar excess of Fmoc-protected amino acid, an activator like HCTU (4.9 eq), and a base like DIpea (10 eq) in DMF. Allow to react for 45 minutes.[13]

-

For This compound , due to its steric hindrance, extend the coupling time to 2 hours or perform a double coupling to ensure complete reaction.[2][14]

-

-

Washing: After each coupling and deprotection step, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Iteration: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove all traces of DMF, which can inhibit the catalyst.[15]

-

Catalyst Solution Preparation: Prepare a 10 mM solution of 1st Generation Grubbs' Catalyst in anhydrous, degassed 1,2-dichloroethane (DCE).[13][16] The solution should be purple.[2]

-

Metathesis Reaction:

-

Reaction Repetition: Drain the catalyst solution and wash the resin with DCE. Repeat the metathesis reaction (Step 3) with a fresh batch of catalyst solution to drive the reaction to completion.[2][16]

-

Final Wash: After the final reaction, wash the resin thoroughly with DCE (3x) and DCM (3x) to remove residual catalyst.[16]

Protocol 3: Cleavage, Purification, and Characterization

-

Cleavage and Deprotection:

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.[17] Centrifuge to pellet the peptide and decant the ether.

-

Purification:

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using LC/MS to verify successful synthesis and stapling.[21]

-

Circular Dichroism (CD) Spectroscopy: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[22] Measure the CD spectrum from ~190 to 260 nm. A characteristic α-helical spectrum shows two negative minima around 208 nm and 222 nm.[23][24]

-

Data Presentation

Table 1: Key Reagents and Equipment

| Category | Item |

| Amino Acids | Standard Fmoc-protected amino acids, this compound |

| Resin | Rink Amide Resin |

| Solvents | DMF, DCM, DCE (anhydrous), Acetonitrile (HPLC grade), Diethyl ether |

| Reagents | Piperidine, DIpea, TFA, TIS, 1st Generation Grubbs' Catalyst |

| Coupling Activator | HCTU or equivalent |

| Equipment | Solid-phase peptide synthesis vessel, HPLC system, Mass spectrometer |

| Characterization | Circular Dichroism (CD) Spectrometer |

Table 2: Example Peptide Sequences for Stapling

Sequences are derived from the p53 tumor suppressor's binding domain for MDM2. X denotes the position of this compound or a complementary olefin-bearing amino acid for stapling.

| Peptide ID | Staple Type | Sequence | Purpose |

| p53-Linear | N/A | Ac-LTFSD LWKLLPEN-NH₂ | Unstapled negative control |

| p53-S(i,i+7) | i, i+7 | Ac-LTFSX LWKLX PEN-NH₂ | Stapled peptide targeting the p53-MDM2 interaction[25] |

Table 3: Typical Characterization Data for Linear vs. Stapled Peptides

This table shows representative data highlighting the expected improvements upon stapling.

| Peptide ID | Molecular Weight (Da) | % Helicity (from CD) | Binding Affinity (Kᵢ, nM) to MDM2 |

| p53-Linear | 1658.9 | ~15% | 2500 |

| p53-S(i,i+7) | 1630.8 (after RCM) | >80%[23] | 25[22] |

Application Example: Targeting Key Signaling Pathways

Hydrocarbon-stapled peptides are potent tools for inhibiting PPIs implicated in cancer and other diseases.

The p53-MDM2 Pathway

The tumor suppressor p53 is negatively regulated by the oncoprotein MDM2, which binds to p53 and targets it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's apoptotic function. Stapled peptides designed from the p53 binding domain can disrupt the p53-MDM2 interaction, stabilizing p53 and reactivating the tumor suppression pathway.[10][26][27]

Caption: Stapled peptides mimic p53 to block MDM2-mediated degradation.

The Bcl-2 Family Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[28] Anti-apoptotic members (e.g., Bcl-xL, Mcl-1) sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, BID) to prevent the activation of effector proteins BAX and BAK.[28][29] In cancer, anti-apoptotic proteins are often overexpressed. Stapled peptides that mimic the BH3 domain can bind to these anti-apoptotic proteins, freeing BAX/BAK to trigger mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[5][30][31]

Caption: BH3-mimetic stapled peptides inhibit anti-apoptotic Bcl-2 proteins.

References

- 1. qyaobio.com [qyaobio.com]

- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. explorationpub.com [explorationpub.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis [cem.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. All Hydrocarbon Stapled Peptides as Allosteric Modulators of Protein-Protein Interactions - ProQuest [proquest.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bot Verification [merel.si]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biotage.com [biotage.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. biotage.com [biotage.com]

- 19. biotage.com [biotage.com]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. youtube.com [youtube.com]

- 22. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. Targeted covalent inhibitors of MDM2 using electrophile-bearing stapled peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Stapled peptides in the p53 pathway: Computer simulations reveal novel interactions of the staples with the target protein | Semantic Scholar [semanticscholar.org]

- 28. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 29. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Photoreactive stapled peptides to identify and characterize BCL-2 family interaction sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-(R)-2-(pentenyl)Ala-OH Coupling Reactions with HBTU/HOBt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(pentenyl)Ala-OH is a non-proteinogenic amino acid crucial for the synthesis of stapled and constrained peptides. Its α,α-disubstituted nature, featuring a pentenyl side chain, introduces significant steric hindrance, making its incorporation into a peptide sequence a challenging synthetic step. This document provides detailed application notes and protocols for the coupling of this compound using the common activating agents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), and compares this methodology with other potent coupling reagents.

Mechanism of HBTU/HOBt Activation

The coupling of an Fmoc-protected amino acid to a free amine on the solid support is facilitated by an activating agent that converts the carboxylic acid into a more reactive species. The HBTU/HOBt system is a widely used method that proceeds through the formation of an active ester.

The reaction mechanism involves the carboxyl group of the amino acid attacking the HBTU molecule to form a stabilized HOBt ester. This active intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, resulting in the formation of the desired amide bond. HOBt plays a crucial role in this process by suppressing racemization and improving the reaction yield and purity[1].

Caption: HBTU/HOBt activation and coupling workflow.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance at the α-carbon. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation. Consequently, this can result in deletion sequences in the final peptide product, reducing the overall yield and purity. Standard coupling protocols that are effective for proteinogenic amino acids often prove insufficient for this type of sterically hindered residue.

Comparative Data of Coupling Reagents

While HBTU/HOBt is a competent coupling system, more potent reagents are often recommended for difficult couplings involving sterically hindered amino acids. The following table summarizes a comparison of common coupling reagents based on studies of similar α,α-disubstituted amino acids.

| Coupling Reagent | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Crude Purity (Model Peptides) | Key Considerations |

| HBTU/HOBt | Moderate | 60-120 min (often requires double coupling) | Moderate to High | Cost-effective and widely used, but may be less efficient for highly hindered residues. |

| HCTU | High | 5-30 min | High | More reactive than HBTU, often leading to faster and cleaner reactions. A good balance of cost and performance. |

| HATU | Very High | 5-20 min | Very High | Generally considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester. Higher cost. |

| PyBOP | High | 30-90 min | High | A phosphonium-based reagent, effective for hindered couplings but may be less efficient than HATU for some sequences. |

| COMU | Very High | 5-20 min | Very High | A newer generation uronium salt with high efficiency, comparable to HATU, and considered a safer alternative to HOBt/HOAt-based reagents. |

Experimental Protocols

The following protocols are provided for the coupling of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Standard HBTU/HOBt Double Coupling

This protocol is a starting point but may require optimization depending on the specific peptide sequence.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (4 equivalents)

-

HBTU (3.9 equivalents)

-

HOBt (4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIPEA to the amino acid solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 60-90 minutes at room temperature.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).

-

Repeat steps 2-6 for a second coupling to ensure maximum incorporation.

-

After the second coupling, wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

-

Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.

Protocol 2: Optimized Coupling with HATU

For a more efficient coupling, HATU is recommended.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (4 equivalents)

-

HATU (3.9 equivalents)

-

DIPEA (8 equivalents)

-

DMF

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Drain the reaction vessel and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling. A single coupling is often sufficient with HATU.

Caption: Experimental workflow for a single coupling cycle.

Potential Side Reactions

Beyond incomplete coupling, several side reactions can occur during the synthesis of peptides containing this compound.

-

Racemization: Although HOBt and the urethane-based Fmoc protecting group significantly suppress racemization, the extended coupling times required for this hindered amino acid can increase the risk.

-

Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide to form a guanidinium group, which terminates the peptide chain. This can be minimized by pre-activating the amino acid before adding it to the resin.

-

Side Reactions of the Pentenyl Group: The terminal alkene of the pentenyl side chain is generally stable during standard Fmoc-SPPS conditions. However, it can be susceptible to side reactions during the final cleavage from the resin if harsh acidic conditions are prolonged. Additionally, during on-resin ring-closing metathesis (RCM) to form stapled peptides, side reactions such as olefin isomerization can occur.

Application in Stapled Peptide Synthesis

The primary application of this compound is in the synthesis of hydrocarbon-stapled peptides. In this technique, two of these residues are incorporated into a peptide sequence, typically at positions i and i+4 or i and i+7. Following chain assembly, an on-resin RCM reaction using a ruthenium-based catalyst (e.g., Grubbs catalyst) is performed to form a covalent hydrocarbon bridge between the two pentenyl side chains. This stapling enforces an α-helical conformation, which can lead to increased proteolytic resistance, enhanced cell permeability, and improved target affinity.

Caption: Workflow for the synthesis of a stapled peptide.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is critical for the synthesis of stapled peptides. While standard HBTU/HOBt coupling can be employed, it often requires extended reaction times and double coupling. For improved efficiency and higher purity, more potent coupling reagents such as HATU or HCTU are recommended. Careful monitoring of the coupling reaction and consideration of potential side reactions are essential for obtaining the desired peptide product in high yield and quality.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Stapled Peptides Using Fmoc-(R)-2-(pentenyl)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction